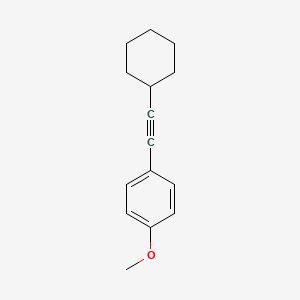

1-(Cyclohexylethynyl)-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclohexylethynyl)-4-methoxybenzene is an organic compound characterized by a cyclohexyl group attached to an ethynyl group, which is further connected to a methoxy-substituted benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylethynyl)-4-methoxybenzene typically involves the following steps:

Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

Methoxy Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or recrystallization to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclohexylethynyl)-4-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium methoxide (NaOCH₃), other nucleophiles

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Ethyl-substituted benzene derivatives

Substitution: Various substituted benzene derivatives

Aplicaciones Científicas De Investigación

1-(Cyclohexylethynyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexylethynyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(Cyclohexylethynyl)-4-methoxybenzene can be compared with other similar compounds, such as:

1-(Cyclohexylethynyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

1-(Cyclohexylethynyl)-4-methylbenzene:

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Actividad Biológica

1-(Cyclohexylethynyl)-4-methoxybenzene, also known as compound 2a, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C12H14O

- Molecular Weight : 186.24 g/mol

- IUPAC Name : this compound

The structure of this compound features a methoxy group attached to a benzene ring, with an ethynyl group linked to a cyclohexyl moiety. This configuration may influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis. A study on related compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with similar structures have shown the ability to scavenge free radicals and reactive oxygen species (ROS). This activity is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. This effect could be attributed to its ability to modulate signaling pathways involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds disrupt microbial membranes, leading to increased permeability and subsequent cell death.

- Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons, neutralizing free radicals.

- Cytokine Inhibition : The compound may interfere with signaling pathways that promote inflammation, thereby reducing cytokine levels.

Study on Antimicrobial Activity

In a comparative study, various derivatives of alkynyl compounds were tested against common bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

Investigation into Antioxidant Properties

A study evaluated the antioxidant capacity of several alkynyl compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that this compound had an IC50 value of 30 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|

| This compound | 50 µg/mL | 30 µg/mL |

| Piperine | 40 µg/mL | 25 µg/mL |

| Curcumin | 60 µg/mL | 20 µg/mL |

Propiedades

Fórmula molecular |

C15H18O |

|---|---|

Peso molecular |

214.30 g/mol |

Nombre IUPAC |

1-(2-cyclohexylethynyl)-4-methoxybenzene |

InChI |

InChI=1S/C15H18O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h9-13H,2-6H2,1H3 |

Clave InChI |

QZNNPVLHDNBQLP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C#CC2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.